(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with a dimethylamino group and a fluorophenyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dimethylamino and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylformamide (DMF) as a solvent with strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Steviol glycoside: A compound with a similar structural complexity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares similar functional groups and reactivity.
Uniqueness
What sets (5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity and reactivity make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-[[3-(dimethylamino)phenyl]iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-23(2)15-5-3-4-13(10-15)21-11-16-17(25)22-19(27)24(18(16)26)14-8-6-12(20)7-9-14/h3-11,26H,1-2H3,(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQAQPQAQYZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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